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Compound of Interest

Compound Name: 1Q-3

Cat. No.: B15610306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of 1Q-3, a potent inhibitor of c-Jun N-terminal kinases (JNKs). The document details
the quantitative inhibitory data, experimental protocols for its characterization, and a
visualization of its mechanism of action within the JNK signaling pathway.

Introduction to JNK Inhibition and 1Q-3

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase
(MAPK) family and are critical mediators of cellular responses to stress signals, such as
inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is
implicated in a variety of cellular processes, including proliferation, apoptosis, and
inflammation. Dysregulation of this pathway is associated with numerous diseases, including
neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive
therapeutic targets.

1Q-3, with the chemical name 11H-Indeno[1,2-b]quinoxalin-11-one O-(2-furanylcarbonyl)oxime,
is a selective inhibitor of the JNK family, exhibiting a preference for the JNK3 isoform. Its
inhibitory action is achieved by competing with ATP for binding to the active site of the JNK
enzyme, thereby preventing the phosphorylation of downstream substrates.

Quantitative Data for JNK Inhibitor 1Q-3
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The inhibitory activity of 1Q-3 has been characterized through various biochemical and cell-

based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Kd)

of 1Q-3 for JNK Isoforms

JNK Isoform Kd (uM) Reference
JNK1 0.24 [11[2]
INK2 0.29 [1][2]
JNK3 0.066 [1][2]
Table 2: In Vitro and Cell-
Based Inhibitory Activity
(IC50) of 1Q-3
Target/Assay IC50 (uM) Reference
TNF-a production (human

2.2 [1]I2]
MonoMac-6 cells)
IL-6 production (human

15 [1][2]
MonoMac-6 cells)
TNF-a production (human

4.7 [1]I2]
PBMCs)
IL-6 production (human

9.1 [1][2]
PBMCs)
NO production (murine

6.1 [1](2]
J774.A1 cells)
LPS-induced NF-kB/AP-1
transcriptional activity (human 1.4 [1112]
THP-1 Blue cells)
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JNK Signaling Pathway and 1Q-3's Point of
Intervention

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. These
signals are transduced through a series of MAP kinases, ultimately leading to the activation of
transcription factors that regulate gene expression involved in inflammation and apoptosis. 1Q-3
exerts its effect by directly inhibiting the kinase activity of JNKs.
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JNK signaling cascade and the inhibitory action of 1Q-3.

Synthesis of JNK Inhibitor 1Q-3
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The synthesis of 1Q-3 can be conceptualized as a three-stage process: the formation of the
core heterocyclic scaffold, oximation of the ketone, and subsequent O-acylation.

Ninhydrin

|—> 11H-Indeno[1,2-b]
|—> quinoxalin-11-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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